1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene
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Overview
Description
1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene is a bicyclic hydrocarbon derived from naphthalene. It is a colorless liquid that is used in various industrial applications, including as a solvent and an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of naphthalene. This process typically involves the use of nickel catalysts under high pressure and temperature conditions . Another method involves the intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of naphthalene in the presence of nickel catalysts. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphthalenes and hydrogenated derivatives .
Scientific Research Applications
1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets and pathways. It can act as a hydrogen donor in chemical reactions, facilitating the reduction of other compounds . Additionally, it may interact with enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene, used as a hydrogen-donor solvent.
Decahydronaphthalene: A fully hydrogenated derivative of naphthalene, used as a solvent and in various industrial applications.
Dihydronaphthalene: A less common derivative, used in specific chemical reactions.
Uniqueness
1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain industrial and research applications where other similar compounds may not be as effective .
Properties
CAS No. |
65724-13-2 |
---|---|
Molecular Formula |
C15H22 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
3,4-dimethyl-4-propyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C15H22/c1-4-11-15(3)12(2)9-10-13-7-5-6-8-14(13)15/h5-8,12H,4,9-11H2,1-3H3 |
InChI Key |
XOEGKMMVHIIXSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(CCC2=CC=CC=C21)C)C |
Origin of Product |
United States |
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